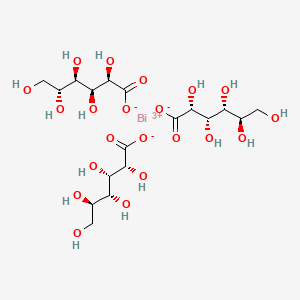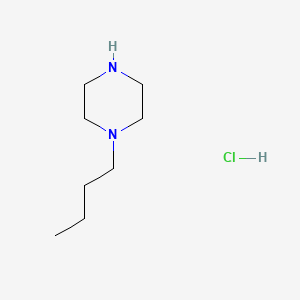
1-Butylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-butylamine with piperazine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the dihydrochloride salt as the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-butylpiperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving neurotransmitter receptors and ion channels.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemical products, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-butylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for neurotransmitter receptors, modulating their activity. The compound may also influence ion channel function, leading to changes in cellular signaling pathways. These interactions are mediated through the binding of the compound to specific sites on the target proteins, resulting in conformational changes that alter their activity.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine: Similar in structure but with a methyl group instead of a butyl group.
1-Propylpiperazine: Contains a propyl group instead of a butyl group.
1-Benzylpiperazine: Features a benzyl group attached to the piperazine ring.
Uniqueness of 1-Butylpiperazine Dihydrochloride: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments. Additionally, its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
50733-95-4 |
|---|---|
Molekularformel |
C8H19ClN2 |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-3-6-10-7-4-9-5-8-10;/h9H,2-8H2,1H3;1H |
InChI-Schlüssel |
DNXXMYDADYAPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


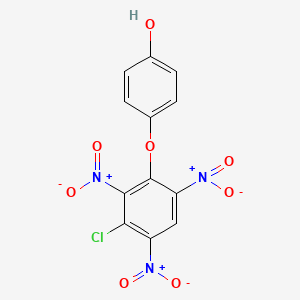

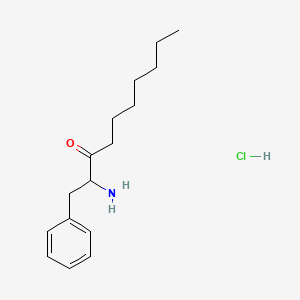
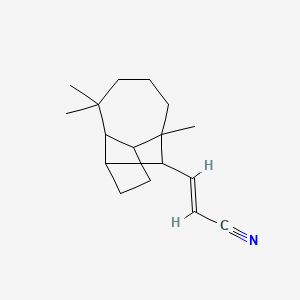
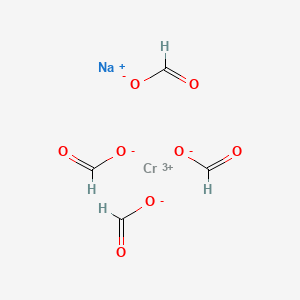

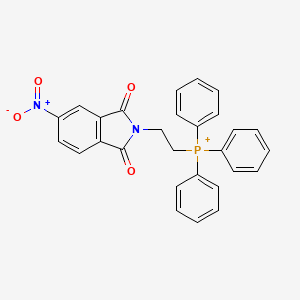
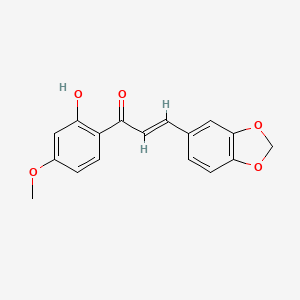
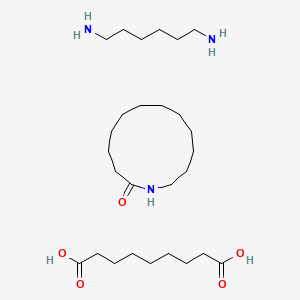

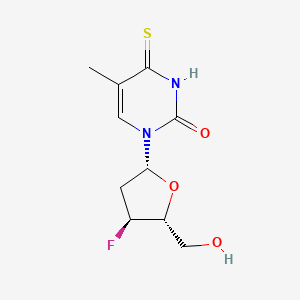
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

